

An In-depth Technical Guide on Bromodichloroacetonitrile: Physical and Chemical Characteristics

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Compound of Interest

Compound Name: *Bromodichloroacetonitrile*

Cat. No.: *B141491*

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Introduction

Bromodichloroacetonitrile (BDCAN) is a halogenated acetonitrile that has garnered attention primarily as a disinfection byproduct (DBP) in chlorinated drinking water. Its presence in potable water sources raises toxicological concerns, necessitating a thorough understanding of its physical and chemical properties. This technical guide provides a comprehensive overview of the core characteristics of **bromodichloroacetonitrile**, detailed experimental protocols for its analysis, and visualizations of its potential metabolic and signaling pathways.

Physical and Chemical Properties

Bromodichloroacetonitrile is a colorless liquid under standard conditions.^[1] A summary of its key physical and chemical properties is presented in the tables below.

Physical Properties

Property	Value	Source
Molecular Formula	C ₂ HBrClN	[2]
Molecular Weight	154.39 g/mol	[1]
Boiling Point	138-140 °C	[1]
Density	1.68 g/cm ³	[1]
Solubility in Water	Slightly soluble	[1]
Vapor Pressure	0.91 mmHg at 25 °C (estimated)	[1]

Chemical Identifiers

Identifier	Value	Source
IUPAC Name	2-bromo-2-chloroacetonitrile	[1]
CAS Number	83463-62-1	[1]
SMILES	<chem>C(#N)C(Cl)Br</chem>	[1]

Chemical Reactivity and Stability

Bromodichloroacetonitrile is sensitive to light and can react with steam and strong acids to produce hazardous vapors.[1] When heated to decomposition, it emits toxic fumes containing bromide, chloride, and nitrogen oxides.[1] It is classified as a halogenated organic compound and a nitrile.[1]

Spectroscopic Data

The following are known spectroscopic details for **bromodichloroacetonitrile**. While specific ¹H and ¹³C NMR spectra for **bromodichloroacetonitrile** are not readily available in public databases, data for related haloacetonitriles can provide insights into expected chemical shifts.

- Mass Spectrum: The NIST WebBook provides the mass spectrum (electron ionization) for **bromodichloroacetonitrile**. [2]

- IR Spectrum: The gas-phase IR spectrum for **bromodichloroacetonitrile** is also available from the NIST WebBook.[\[2\]](#)

Experimental Protocols

Synthesis of Bromodichloroacetonitrile

A common laboratory-scale synthesis of **bromodichloroacetonitrile** involves the bromination of chloroacetonitrile.[\[3\]](#)

Materials:

- Chloroacetonitrile
- Bromine
- Appropriate solvent (e.g., carbon tetrachloride)
- Reaction flask with reflux condenser and dropping funnel
- Heating mantle
- Distillation apparatus

Procedure:

- In a well-ventilated fume hood, dissolve chloroacetonitrile in the chosen solvent within the reaction flask.
- Slowly add bromine to the reaction mixture using the dropping funnel while stirring. The reaction is typically performed under reflux conditions.
- After the addition is complete, continue to reflux the mixture for a specified period to ensure the reaction goes to completion.
- Cool the reaction mixture to room temperature.
- Wash the organic layer with a solution of sodium bisulfite to remove any unreacted bromine, followed by washing with water and brine.

- Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
- Filter to remove the drying agent.
- Purify the crude product by fractional distillation to obtain pure **bromodichloroacetonitrile**.

Analysis of Bromodichloroacetonitrile in Water (Adapted from EPA Method 551.1)

This method is for the determination of chlorination disinfection byproducts in drinking water by liquid-liquid extraction and gas chromatography with electron-capture detection.

Materials and Equipment:

- Methyl tert-butyl ether (MTBE), pesticide quality or equivalent
- Reagent water
- Sodium sulfate, anhydrous
- Sample vials with PTFE-lined screw caps
- Microsyringes
- Gas chromatograph (GC) with an electron capture detector (ECD) and a capillary column

Procedure:

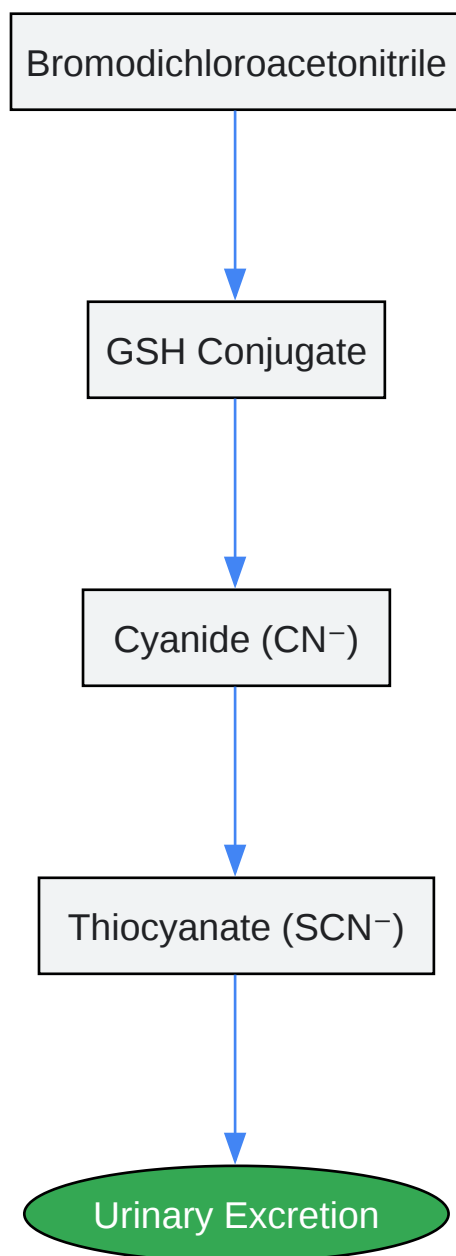
- **Sample Collection and Preservation:** Collect water samples in amber glass vials. Dechlorinate the sample by adding ammonium chloride. Store at 4°C until extraction.
- **Extraction:** a. Allow the sample to come to room temperature. b. To a 50-mL sample in a separatory funnel, add 3 mL of MTBE. c. Seal and shake vigorously for 1 minute. d. Allow the layers to separate. e. Transfer the aqueous layer to a second separatory funnel and repeat the extraction with a fresh 3 mL of MTBE. f. Combine the MTBE extracts.
- **Drying:** Dry the combined extract by passing it through a small column of anhydrous sodium sulfate.

- Analysis: a. Inject a 2- μ L aliquot of the dried extract into the GC-ECD. b. Use a temperature program to separate the analytes. c. Identify and quantify **bromodichloroacetonitrile** by comparing the retention time and peak area to those of a known standard.

Visualizations

Potential Metabolic Pathway of Bromodichloroacetonitrile

The metabolism of haloacetonitriles in rats has been shown to proceed via conjugation with glutathione (GSH), leading to the release of cyanide, which is then converted to thiocyanate.^[4] The following diagram illustrates a plausible metabolic pathway for **bromodichloroacetonitrile** based on this information.



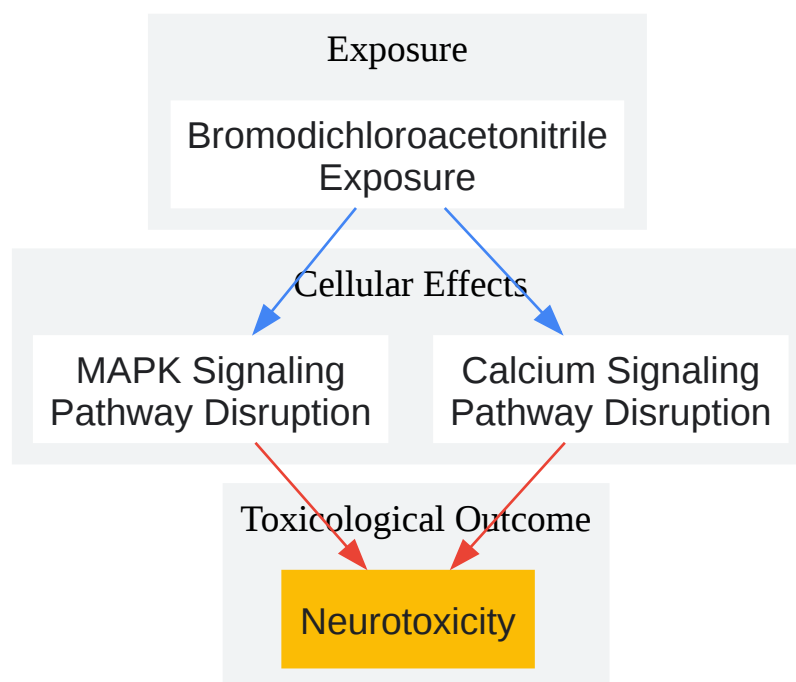
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Caption: Proposed metabolic pathway of **bromodichloroacetonitrile** in rats.

Potential Signaling Pathways Affected by Haloacetonitrile Toxicity

Studies on the neurobehavioral toxicity of related haloacetonitriles, such as dibromoacetonitrile, in zebrafish have indicated the disruption of multiple neural pathways, including the MAPK and

calcium signaling pathways.[5] The following diagram depicts a simplified logical relationship of how **bromodichloroacetonitrile** could potentially induce neurotoxicity.

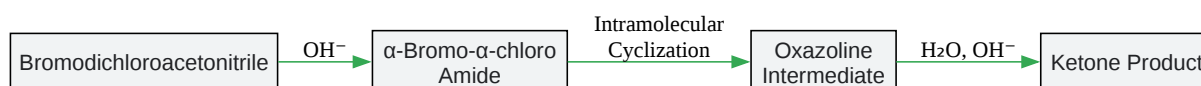


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Caption: Potential signaling pathways affected by **bromodichloroacetonitrile**.

Reaction Mechanism: Basic Hydrolysis

The basic hydrolysis of α -chloronitriles is proposed to proceed through the formation of an α -chloro amide intermediate, which then cyclizes to form an oxazoline intermediate that subsequently hydrolyzes to a ketone. A similar mechanism can be proposed for **bromodichloroacetonitrile**.



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Caption: Proposed mechanism for the basic hydrolysis of **bromodichloroacetonitrile**.

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